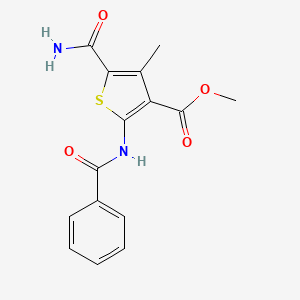![molecular formula C12H14ClNO5S B5761797 [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid, also known as CPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPAA is a derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. The addition of the pyrrolidinylsulfonyl group to the 2,4-D molecule enhances its biological activity and makes it a promising candidate for use in scientific research.
作用机制
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid exerts its biological effects by inhibiting the activity of enzymes involved in cell growth and metabolism. Specifically, [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid inhibits the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. By inhibiting this enzyme, [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid can alter the metabolism of cancer cells and induce cell death. [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance the activity of acetylcholine in the brain, potentially improving cognitive function.
Biochemical and Physiological Effects:
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid induces apoptosis and inhibits cell proliferation. In plants, [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid stimulates root growth and enhances stress resistance. In the brain, [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid enhances the activity of acetylcholine and improves cognitive function.
实验室实验的优点和局限性
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid has several advantages for use in scientific research, including its high potency and specificity for its target enzymes. However, [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid also has several limitations, including its potential toxicity and the difficulty of synthesizing and handling the compound.
未来方向
There are several future directions for research on [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid. One area of interest is the development of [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid derivatives with improved potency and specificity for their target enzymes. Another area of interest is the study of [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid's effects on other metabolic pathways and cellular processes. Additionally, research on the potential applications of [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid in other fields, such as agriculture and environmental science, could yield valuable insights into the compound's biological activity.
合成方法
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid can be synthesized through a multistep process involving the reaction of 2,4-D with pyrrolidine and sulfonyl chloride. The synthesis involves the use of hazardous chemicals and requires specialized equipment and expertise.
科学研究应用
[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid has been studied for its potential applications in various fields of scientific research, including cancer treatment, plant growth regulation, and neuroscience. In cancer research, [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In plant growth regulation, [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid has been shown to stimulate root growth and enhance plant resistance to stress. In neuroscience, [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c13-10-7-9(3-4-11(10)19-8-12(15)16)20(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAHOJRKSTVJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)




![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)